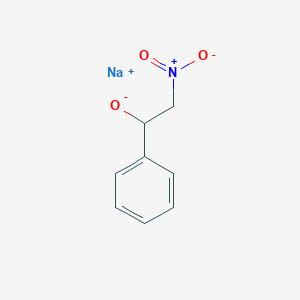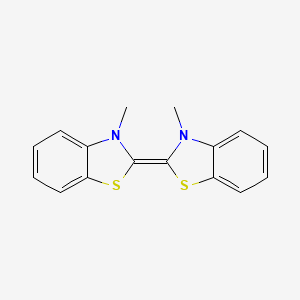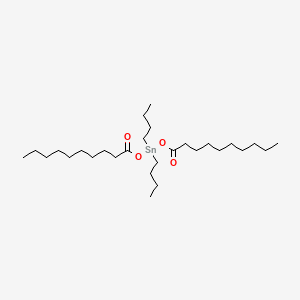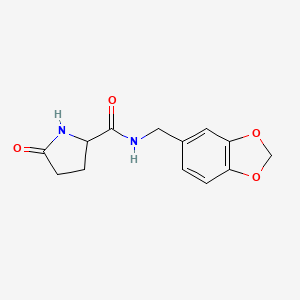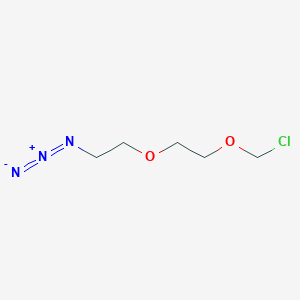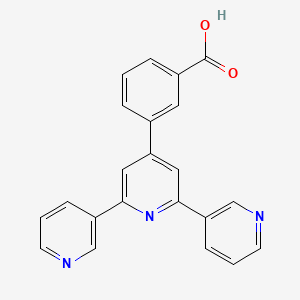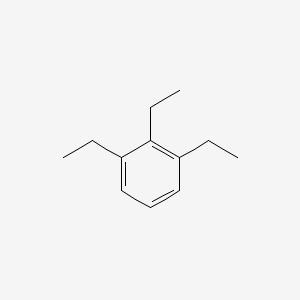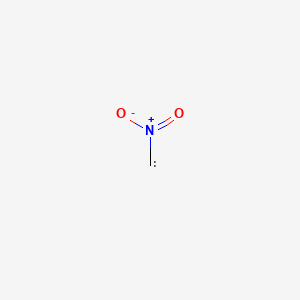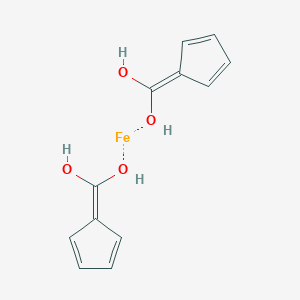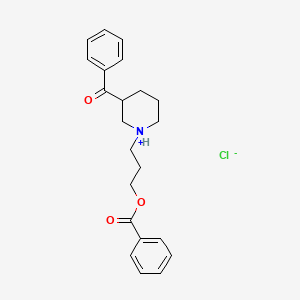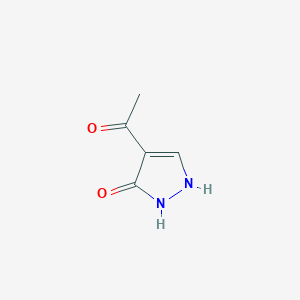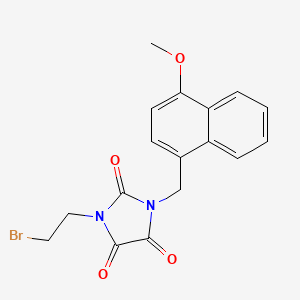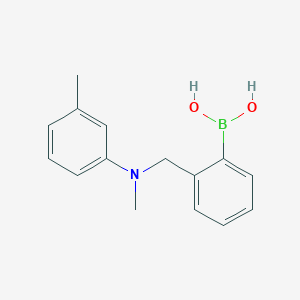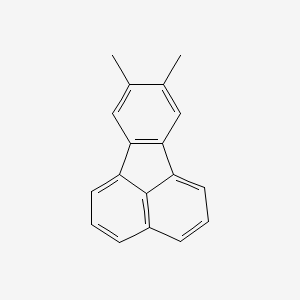
Fluoranthene, 8,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 8th and 9th positions of the fluoranthene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethylfluoranthene typically involves the cycloaddition reactions of substituted naphthalenes. One reported method includes the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for 8,9-Dimethylfluoranthene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety and environmental compliance during production.
Analyse Des Réactions Chimiques
Types of Reactions: 8,9-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where reagents like chlorine, nitric acid, and sulfuric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, reduction may produce hydrocarbons, and substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
8,9-Dimethylfluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research into its biological effects and interactions with biological molecules.
Industry: Used in the development of organic materials, including semiconductors and fluorescent probes
Mécanisme D'action
The mechanism by which 8,9-Dimethylfluoranthene exerts its effects involves its interaction with molecular targets and pathways. It can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. The pathways involved include oxidative stress pathways, where the compound can generate reactive oxygen species, leading to cellular damage .
Comparaison Avec Des Composés Similaires
Fluoranthene: The parent compound without the methyl substitutions.
7,8-Dimethylfluoranthene: Another derivative with methyl groups at different positions.
9,10-Dimethylfluoranthene: Similar structure with methyl groups at the 9th and 10th positions.
Uniqueness: 8,9-Dimethylfluoranthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
25889-63-8 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
8,9-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-16-14-7-3-5-13-6-4-8-15(18(13)14)17(16)10-12(11)2/h3-10H,1-2H3 |
Clé InChI |
VDQXOGKUFQAJIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


